6-Aminoindole hydrochloride
Description
Role as a Pivotal Indole (B1671886) Derivative in Organic Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. biosynth.com 6-Aminoindole (B160974) hydrochloride serves as a crucial starting material for the synthesis of a diverse range of these indole derivatives. chemimpex.com The amino group at the 6-position provides a reactive handle for a multitude of chemical transformations, including acylation, sulfonylation, and coupling reactions. chemimpex.commdpi.com This reactivity allows chemists to introduce a wide variety of functional groups and build upon the indole core, leading to the creation of novel molecules with tailored properties. chemimpex.com
One common synthetic route to 6-aminoindole involves the reduction of the corresponding 6-nitroindole (B147325). mdpi.com Other methods, such as the Fischer indole synthesis and the reductive cyclization of o-nitrostyrenes, are also employed. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions, further expanding its synthetic utility.
Foundational Importance as a Chemical Building Block for Advanced Molecular Architectures
The true significance of 6-aminoindole hydrochloride lies in its role as a fundamental building block for the construction of complex and advanced molecular architectures. chemimpex.com Its bifunctional nature, possessing both the reactive amino group and the versatile indole nucleus, allows for its incorporation into a wide array of larger, more intricate structures. chemimpex.combiosynth.com This has made it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. chemimpex.com
In the realm of medicinal chemistry, this compound is a key precursor for the development of therapeutic agents. chemimpex.com For instance, it is used in the synthesis of pyrimidine (B1678525) analogs that act as non-covalent Bruton's tyrosine kinase (BTK) inhibitors, which are investigated for their potential in cancer therapy. Furthermore, derivatives of 6-aminoindole have been explored for their potential in treating neurological disorders and have shown promise as anticancer and anti-inflammatory agents. chemimpex.com Research has also demonstrated its use in creating inhibitors of enzymes like mammalian target of rapamycin (B549165) (mTOR) and protein kinase C θ (PKCθ). chemicalbook.com
The compound's utility extends beyond pharmaceuticals. It is employed in the synthesis of dyes and pigments, leveraging the chromophoric properties of the indole system. chemimpex.com Moreover, its ability to participate in the formation of charge-transfer complexes has been a subject of study, highlighting its potential in the development of new materials with interesting electronic properties. researchgate.net The synthesis of novel diaminoindoles, for which 6-aminoindole can be a precursor, further illustrates its foundational role in creating new classes of compounds with potential applications in drug discovery. acs.org
Properties of 6-Aminoindole
| Property | Value |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.16 g/mol |
| Melting Point | 75-79 °C |
| Boiling Point | 161-166 °C / 2 mmHg |
| Density | 1.268 g/cm3 |
| CAS Number | 5318-27-4 chemimpex.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5,10H,9H2;1H |
InChI Key |
KCUKEPGNUVABQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminoindole and Its Hydrochloride Salt
Classical and Modern Approaches to the Indole (B1671886) Nucleus with C6-Functionalization
The construction of the indole scaffold with a substituent at the 6-position has been a long-standing focus of organic synthesis. Traditional methods have been adapted and refined over time to allow for the introduction of an amino group or its precursor at this specific position.
Adaptations of the Fischer Indole Synthesis
The Fischer indole synthesis, a robust and widely used method for indole ring formation, proceeds through the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. testbook.combyjus.comwikipedia.org For the synthesis of 6-aminoindole (B160974), this reaction would ideally utilize a (4-aminophenyl)hydrazine derivative. The general mechanism involves the formation of a phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org
The success of the Fischer indole synthesis is highly dependent on the nature of the substituents on the phenylhydrazine and the carbonyl compound, as well as the choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. testbook.comalfa-chemistry.com While a cornerstone of indole synthesis, direct application for unprotected 6-aminoindole can be challenging due to the potential for the amino group to interfere with the acidic conditions of the reaction. Therefore, a common strategy involves using a protected amino group or a precursor group that can be later converted to the amine.
Reductive Synthesis from 6-Nitroindole (B147325) Precursors
A prevalent and effective strategy for the synthesis of 6-aminoindole involves the chemical reduction of a 6-nitroindole precursor. This two-step approach first requires the synthesis of 6-nitroindole, which can be achieved through various nitration methods on the indole ring, followed by a reduction of the nitro group to the desired amine.
The reduction of the nitro group can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents. Other metal-based reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also frequently employed. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. This method is advantageous as it often proceeds with high yield and selectivity for the nitro group reduction.
Catalyst-Free Synthetic Routes
In the pursuit of more environmentally benign and cost-effective synthetic methods, catalyst-free approaches for the synthesis of substituted indoles have gained significant attention. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions to drive the formation of the indole ring.
Condensation Reactions Involving Carboxymethyl Cyclohexadienones and Amines
A notable catalyst-free method for the synthesis of 6-substituted indoles involves the condensation of carboxymethyl cyclohexadienones with primary amines. nih.govacs.org In a surprising discovery, the reaction between certain carboxymethyl cyclohexadienones and amines, particularly with aryl ketones, leads to the formation of 6-aminoindoles instead of the expected 6-hydroxyindoles. acs.org This reaction proceeds efficiently without the need for a metal or acid catalyst, offering a green alternative to traditional methods. nih.gov
The reaction conditions typically involve dissolving the carboxymethyl cyclohexadienone and the primary amine in a suitable solvent and allowing the reaction to proceed at room temperature. The simplicity of this one-pot reaction, coupled with the ready availability of the starting materials, makes it an attractive route for the synthesis of 6-aminoindoles.
| Starting Material 1 | Starting Material 2 | Product |
| Carboxymethyl Cyclohexadienone | Primary Amine | 6-Aminoindole Derivative |
Mechanistic Aspects of Aza-Michael Addition Pathways in Indole Formation
The formation of 6-aminoindoles from carboxymethyl cyclohexadienones and amines is believed to proceed through a mechanism involving an aza-Michael addition. nih.govacs.org The reaction is initiated by the formation of an enamine from the condensation of the carboxymethyl group of the cyclohexadienone with the primary amine. Simultaneously, an iminium ion can be formed on the cyclohexadienone moiety. acs.org
The key step is the intramolecular aza-Michael addition of the enamine to the conjugated iminium ion. acs.org This is followed by a rearomatization step that leads to the formation of the stable indole ring. The preference for the formation of 6-aminoindoles over 6-hydroxyindoles in the presence of aryl ketones is likely due to the faster formation of the iminium ion on the cyclohexadienone compared to the enamine formation on the aryl ketone. acs.org This directs the reaction pathway towards the aza-Michael addition, resulting in the C-N bond formation at the 6-position of the indole nucleus.
Transition Metal-Catalyzed Synthetic Strategies
Transition metal catalysis has revolutionized organic synthesis, and the construction of the indole ring is no exception. Palladium- and copper-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of a wide variety of substituted indoles, including those with amino functionalities.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce an amino group onto a pre-functionalized indole ring, for instance, at the 6-position bearing a halide or triflate. Another powerful palladium-catalyzed method is the direct annulation of substituted o-haloanilines with aldehydes or ketones. nih.govorganic-chemistry.org This approach allows for the modular synthesis of highly functionalized indoles. For the synthesis of a 6-aminoindole derivative, one could envision starting with a suitably substituted o-haloaniline that already contains a protected amino group.
Copper-catalyzed reactions have also been extensively used for C-N bond formation in the synthesis of nitrogen-containing heterocycles. whiterose.ac.ukresearchgate.net Copper-catalyzed Ullmann-type reactions can be used to couple an amine with a 6-haloindole. Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of 3-aminoindoles and could potentially be adapted for the synthesis of 6-aminoindole derivatives. nih.gov These transition metal-catalyzed methods offer the advantages of high efficiency, broad substrate scope, and good functional group tolerance, making them valuable tools in the synthesis of complex indole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, proving highly effective in the synthesis of aryl amines from aryl halides. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is particularly relevant for the synthesis of 6-aminoindoles from 6-haloindoles. The reaction's utility is underscored by its broad substrate scope and functional group tolerance, which has allowed for significant advancements over traditional methods like nucleophilic aromatic substitution. wikipedia.org
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and DavePhos often employed to enhance catalytic activity and stability. libretexts.orgnih.gov For instance, the use of specific palladium precatalysts with biaryl phosphine ligands has enabled the efficient cross-coupling of unprotected halo-7-azaindoles with a wide array of amines, a strategy that is conceptually applicable to the synthesis of 6-aminoindoles. nih.gov
| Reaction Component | Role in Buchwald-Hartwig Amination | Common Examples |
| Aryl Halide | Starting material containing the indole core | 6-Bromoindole (B116670), 6-Iodoindole |
| Amine | Nitrogen source | Ammonia, primary or secondary amines |
| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ with a ligand |
| Ligand | Stabilizes the palladium center and promotes key reaction steps | XPhos, SPhos, DavePhos, BINAP wikipedia.orglibretexts.org |
| Base | Promotes deprotonation of the amine | NaOtBu, LiHMDS, Cs₂CO₃ nih.gov |
| Solvent | Reaction medium | Toluene, Dioxane, THF libretexts.org |
This table provides an overview of the key components in a typical Buchwald-Hartwig amination reaction for the synthesis of aminoindoles.
Research has demonstrated that these reactions can be performed under relatively mild conditions and are compatible with various functional groups on the indole ring. nih.gov The development of successive generations of catalyst systems has expanded the scope to include a wider range of coupling partners, making it a versatile tool for medicinal and materials chemistry. wikipedia.org
Dual Catalytic Systems (e.g., Nickel/Titanium) in Aminoindole Synthesis
Dual catalytic systems, which employ two distinct catalysts to promote different steps of a reaction sequence, have emerged as a powerful strategy in organic synthesis. While specific examples of Nickel/Titanium dual catalysis for the direct synthesis of 6-aminoindole are not extensively documented, the principles of such systems are applicable to the broader synthesis of functionalized indoles and related heterocycles. Nickel catalysis, often in combination with another catalytic cycle, is increasingly used for cross-coupling reactions due to its lower cost compared to palladium. youtube.com
A prevalent example of dual catalysis is the combination of nickel and a photoredox catalyst. In these systems, the photoredox catalyst, upon excitation by visible light, can facilitate the generation of radical intermediates or modulate the oxidation state of the nickel catalyst. nih.govorganic-chemistry.org This approach has been successfully applied to the synthesis of indolines from iodoacetanilides and alkenes, where the photoredox catalyst enables the single-electron reduction of a Ni(I) species to Ni(0), completing the catalytic cycle. nih.govorganic-chemistry.org The mechanism often involves the interplay between Ni(0), Ni(I), Ni(II), and even Ni(III) oxidation states to achieve challenging bond formations. nih.govorganic-chemistry.org
While the direct application of a Nickel/Titanium system for aminoindole synthesis is a developing area, such systems are known to mediate cross-coupling reactions, for instance, in the synthesis of ketones from nitriles and organobromides. The titanium catalyst activates the nitrile, enabling its coupling with the organobromide through the nickel catalyst. This concept of dual activation could potentially be adapted for the construction of the aminoindole scaffold.
Photoredox Catalysis in Indole Functionalization
Visible light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under mild conditions. nih.govnih.gov This methodology is particularly useful for the functionalization of the indole ring, including the formation of C-N bonds. nih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes electronically excited. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical ion, which then undergoes further reaction. researchgate.net
For indole synthesis and functionalization, photoredox catalysis can be employed in several ways:
Radical Cascade Reactions: Nitrogen-centered radicals, generated from precursors like sulfonamides via a photoredox process, can trigger cascade reactions to construct complex indole alkaloids. acs.org
Oxidative C-N Bond Formation: Direct oxidation of amines by a photoexcited catalyst can generate nitrogen radical cations. These electrophilic species can then add to a tethered alkene, initiating a cascade that leads to the formation of the indole ring. nih.gov
Coupling with Dual Catalysis: As mentioned previously, photoredox catalysis can be merged with transition metal catalysis, such as nickel, to facilitate cross-coupling reactions for the synthesis of indolines and other functionalized indoles. nih.govorganic-chemistry.org In these systems, the photocatalyst modulates the oxidation state of the metal catalyst, enabling transformations that are difficult to achieve through traditional means. nih.gov
| Photocatalyst Type | Excitation | Mechanism of Action | Application in Indole Chemistry |
| Ruthenium Polypyridyl Complexes | Visible Light | Single-Electron Transfer (SET) | Generation of nitrogen radical cations for cyclization nih.gov |
| Iridium Complexes | Visible Light | Single-Electron Transfer (SET) | Paired with nickel catalysis for C-N coupling researchgate.net |
| Organic Dyes | Visible Light | Single-Electron Transfer (SET) | C-H functionalization of the indole ring |
This table summarizes common types of photocatalysts and their application in indole synthesis and functionalization.
Multi-Component Reactions for the Derivatization of Aminoindoles
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient for generating molecular complexity. acs.orgorganic-chemistry.org While the direct use of 6-aminoindole as a starting component in a wide range of documented MCRs is not extensively detailed, the indole nucleus itself is a common participant in such reactions. acs.orgumich.edu These methodologies can be conceptually extended to the derivatization of aminoindoles.
An example of an MCR that produces aminoindoles is the copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes to form 3-aminoindolines, which can then be isomerized to 3-aminoindoles. nih.gov This demonstrates the power of MCRs in assembling the functionalized indole core.
For the derivatization of a pre-existing 6-aminoindole, the amino group could potentially act as one of the reactive components. For instance, in a Mannich-type reaction, the indole ring (as the nucleophile), an aldehyde, and the amino group of another molecule (or potentially the 6-amino group itself under certain conditions) could react to form a new C-C bond at a position ortho to the amino group, though regioselectivity would be a challenge. The Petasis reaction, a variation of the Mannich reaction using boronic acids, is another MCR where indoles can serve as the amine component surrogate. acs.org
The development of novel MCRs that specifically utilize aminoindoles as building blocks would provide a rapid and efficient route to libraries of complex and potentially biologically active molecules.
Chemical Reactivity and Transformation Pathways of 6 Aminoindole Derivatives
Nucleophilic Substitution Reactions of the Amino Group
The amino group at the 6-position of the indole (B1671886) ring is a potent nucleophile, readily participating in substitution reactions with suitable electrophilic partners. This reactivity is fundamental to the synthesis of more complex molecular architectures based on the 6-aminoindole (B160974) scaffold.
Reactions with Polyhalogenated Heterocycles (e.g., 2,4-Dichloro-1,3,5-triazine)
Polyhalogenated heterocycles, such as 2,4-dichloro-1,3,5-triazine (B113473) (a derivative of cyanuric chloride), are highly susceptible to nucleophilic aromatic substitution. The chlorine atoms on the triazine ring are activated towards displacement by nucleophiles like the amino group of 6-aminoindole. The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise and controlled substitution.
The reaction of 6-aminoindole with 2,4-dichloro-1,3,5-triazine typically proceeds by the displacement of one of the chlorine atoms by the amino group, forming a new C-N bond. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The resulting product is a 2-chloro-4-(indol-6-ylamino)-1,3,5-triazine derivative. The remaining chlorine atom can then be substituted by another nucleophile in a subsequent step, allowing for the synthesis of unsymmetrically substituted triazine derivatives.
The general reaction scheme can be depicted as follows:
6-Aminoindole + 2,4-Dichloro-1,3,5-triazine → 2-Chloro-4-(1H-indol-6-ylamino)-1,3,5-triazine + HCl
The reaction conditions, such as solvent, temperature, and the nature of the base, can influence the yield and selectivity of the reaction. Dichloromethane or tetrahydrofuran (B95107) are commonly used as solvents, and an organic base like triethylamine (B128534) or diisopropylethylamine is often employed. The first substitution is typically carried out at a low temperature (e.g., 0 °C), while the substitution of the second chlorine atom may require a higher temperature.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| 6-Aminoindole | 2,4-Dichloro-1,3,5-triazine | 2-Chloro-4-(1H-indol-6-ylamino)-1,3,5-triazine | Base (e.g., Triethylamine), Solvent (e.g., DCM), 0 °C to room temperature |
Formation of Organic Charge Transfer Complexes
6-Aminoindole, being an electron-rich aromatic system due to the presence of the amino group and the indole ring, can act as an electron donor in the formation of organic charge-transfer (CT) complexes. These complexes arise from the interaction between an electron donor and an electron acceptor molecule, resulting in the partial transfer of electronic charge from the donor to the acceptor.
Spectrophotometric Investigation of Interaction Dynamics with π-Acceptors (e.g., Chloranilic Acid)
The formation of charge-transfer complexes between 6-aminoindole and π-acceptors like chloranilic acid can be effectively studied using UV-Vis spectrophotometry. Upon mixing the donor and acceptor solutions, a new absorption band, known as the charge-transfer band, often appears in the visible region of the spectrum, which is absent in the spectra of the individual components. This new band is a hallmark of CT complex formation.
A study investigating the interaction between 6-aminoindole and chloranilic acid in different solvents revealed the formation of a 1:1 stoichiometric complex. The formation constant (KCT) and the molar extinction coefficient (εCT) of the complex can be determined using the Benesi-Hildebrand equation:
[A0] / ACT = 1 / (KCT * εCT * [D0]) + 1 / εCT
where [A0] and [D0] are the initial concentrations of the acceptor and donor, respectively, and ACT is the absorbance of the charge-transfer band. By plotting [A0] / ACT against 1 / [D0], a straight line is obtained, from which KCT and εCT can be calculated from the slope and intercept.
The thermodynamic parameters of the complexation, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can also be determined by studying the temperature dependence of the formation constant. These parameters provide insights into the stability and spontaneity of the charge-transfer complex formation.
| Donor | Acceptor | Spectroscopic Method | Key Findings |
|---|---|---|---|
| 6-Aminoindole | Chloranilic Acid | UV-Vis Spectrophotometry | Formation of a 1:1 charge-transfer complex, characterized by a new absorption band. Formation constant and thermodynamic parameters can be determined. |
Derivatization Strategies at the Amino and Indole Nitrogen Moieties
The presence of two distinct nitrogen atoms in 6-aminoindole—the exocyclic amino group and the endocyclic indole nitrogen—offers opportunities for selective derivatization. The relative reactivity of these two sites can be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of a wide array of functionalized indole derivatives.
Acylation and Sulfonylation Reactions
The amino group of 6-aminoindole can be readily acylated or sulfonylated using acylating or sulfonylating agents, respectively. These reactions are typically performed in the presence of a base to scavenge the acid byproduct.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding 6-acylaminoindole. For example, treatment with acetyl chloride would yield 6-acetylaminoindole.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding 6-sulfonylaminoindole.
The indole nitrogen can also undergo acylation and sulfonylation, but generally requires stronger basic conditions to deprotonate the N-H bond, forming the more nucleophilic indolide anion. Selective N-acylation or N-sulfonylation of the indole ring can often be achieved by using a strong base like sodium hydride to deprotonate the indole nitrogen before the addition of the electrophile.
| Reaction Type | Reagent | Target Site | Product Type | Typical Conditions |
|---|---|---|---|---|
| Acylation | Acyl chloride / Anhydride | 6-Amino group | 6-Acylaminoindole | Base (e.g., Pyridine) |
| Sulfonylation | Sulfonyl chloride | 6-Amino group | 6-Sulfonylaminoindole | Base (e.g., Pyridine) |
| N-Acylation | Acyl chloride / Anhydride | Indole Nitrogen | 1-Acyl-6-aminoindole | Strong Base (e.g., NaH) |
| N-Sulfonylation | Sulfonyl chloride | Indole Nitrogen | 1-Sulfonyl-6-aminoindole | Strong Base (e.g., NaH) |
N-Alkylation and N-Arylation Approaches
N-Alkylation: The indole nitrogen of 6-aminoindole can be alkylated by treatment with a strong base followed by an alkyl halide. The use of bases like sodium hydride or potassium carbonate is common. The exocyclic amino group can also be alkylated, and selectivity can be a challenge. However, under certain conditions, selective alkylation of one nitrogen over the other can be achieved. For instance, reductive amination of the amino group with an aldehyde or ketone followed by reduction is a common method for its alkylation.
N-Arylation: The arylation of the indole nitrogen or the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve the use of a palladium or copper catalyst, a suitable ligand, and a base to couple the aminoindole with an aryl halide or triflate. Selective N-arylation of the indole nitrogen is often more facile, but conditions can be optimized to favor arylation of the amino group.
| Reaction Type | Reagent | Target Site | Product Type | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide | Indole Nitrogen | 1-Alkyl-6-aminoindole | Base (e.g., NaH, K2CO3) |
| N-Arylation | Aryl halide/triflate | Indole Nitrogen / 6-Amino group | 1-Aryl-6-aminoindole / 6-Arylaminoindole | Pd or Cu catalyst, Ligand, Base |
Coupling Reactions for the Construction of Polycyclic Indole Systems (e.g., Diindolylamines)
The synthesis of polycyclic indole systems, such as diindolylamines, from 6-aminoindole derivatives often involves transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a key strategy for this transformation, enabling the formation of a C-N bond between an aminoindole and a haloindole.
Research into the synthesis of diindolylamines has explored the palladium-catalyzed cross-coupling of aminoindoles and bromoindoles. nih.govresearchgate.net Effective coupling conditions have been identified using a combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as BrettPhos, a base like potassium carbonate (K₂CO₃), and a solvent such as tert-butanol (B103910) (tBuOH). nih.govacs.orgacs.org For instance, the reaction between 6-aminoindole and a protected 6-bromoindole (B116670) was investigated to form the corresponding 6,6'-diindolylamine. acs.orgnih.gov
A significant challenge in the synthesis of diindolylamines is the instability of the final products under ambient conditions. nih.govacs.org This instability is often attributed to oxidative oligomerization, particularly at the reactive C3 position of the indole ring. nih.govresearchgate.net To address this, a strategy involves blocking the reactive C3 position of the bromoindole coupling partner. Using a bulky substituent, such as a tert-butyl group, has been shown to result in a diindolylamine with improved air stability. nih.govresearchgate.netacs.org
The choice of catalyst, ligand, and reaction conditions is crucial and can significantly impact the reaction's outcome. acs.org Studies have shown that different combinations of palladium sources (e.g., Pd(OAc)₂ or Pd(dba)₂), ligands (e.g., XPhos or BrettPhos), and bases (e.g., Cs₂CO₃ or K₂CO₃) can lead to varying results, from no reaction to the formation of complex product mixtures. nih.gov For example, submitting 6-aminoindole and 6-bromo-1-TBDMS-indole to reaction conditions with Pd(OAc)₂, BrettPhos, and K₂CO₃ in refluxing tBuOH resulted in the formation of the unprotected 6,6'-aminodiindole. acs.org This suggests that under these conditions, the coupling of unprotected indoles can occur. acs.org
| Entry | Reactants | Catalyst System | Base | Solvent | Outcome |
| 1 | 7-aminoindole, 7-bromoindole | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane | No reaction observed |
| 2 | 7-aminoindole, 7-bromoindole | Pd(dba)₂, XPhos | NaOtBu | Dioxane | Starting materials recovered |
| 3 | 7-aminoindole, 7-bromoindole | Pd(OAc)₂, XPhos | K₂CO₃ | Dioxane | Slow, incomplete reaction |
| 4 | 6-aminoindole, 6-bromo-1-TBDMS-indole | Pd(OAc)₂, BrettPhos | K₂CO₃ | tBuOH | Formation of unprotected 6,6'-aminodiindole |
| 5 | 7-aminoindole, 7-bromoindole | Pd(OAc)₂, BrettPhos | K₂CO₃ | tBuOH | Formation of 7,7'-aminodiindole |
This table summarizes the outcomes of various reaction conditions tested for the Buchwald-Hartwig amination to form diindolylamines, based on findings from ACS Omega. acs.orgnih.gov
Intramolecular Cyclization Processes
Intramolecular cyclization of 6-aminoindole derivatives provides a powerful route to construct fused polycyclic heterocyclic systems. encyclopedia.pub These reactions involve the formation of a new ring by connecting the amino group or another part of the substituent at the 6-position with another position on the indole core or an appended side chain. Transition metals, particularly palladium, are often employed to catalyze these transformations. encyclopedia.pubmdpi.com
One general approach involves the palladium-catalyzed intramolecular cyclization of appropriately substituted anilines, which can be adapted for aminoindoles. mdpi.com For example, the reaction of N-acyl-2-alkynylanilines in the presence of a palladium catalyst can afford 3-acyl-indoles through an intramolecular addition of a C-N bond to the alkyne. mdpi.com Similar strategies can be envisioned for 6-aminoindole derivatives, where a suitably placed reactive group can undergo cyclization to form novel ring systems.
Reductive cyclization is another key method. For instance, the synthesis of 5-amino- and 7-amino-6-azaoxindole derivatives has been achieved through an intramolecular reductive cyclization as the key step. researchgate.net This process typically involves the reduction of a nitro group to an amino group, which then cyclizes onto an adjacent ester or other electrophilic group. researchgate.net This methodology highlights the potential for the amino group of 6-aminoindole to act as a nucleophile in intramolecular ring-closing reactions.
Furthermore, catalyst-free methods for the synthesis of substituted indoles can involve cascade reactions that include a cyclization step. The formation of 6-aminoindoles has been observed from the reaction of carboxymethyl cyclohexadienones with aryl ketones, proceeding through an aza-Michael addition followed by cyclization. acs.org Electrophilic cyclization has also been demonstrated in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines, showcasing a [4+1]-cyclization mechanism. chemrxiv.orgchemrxiv.org These diverse cyclization strategies underscore the versatility of the aminoindole scaffold in constructing complex molecular architectures. rsc.org
Interactions with Inorganic Species and Metal Surfaces
The 6-aminoindole structure possesses multiple sites for interaction with inorganic species, particularly metal ions. researchgate.net As a coordination compound, it can act as a ligand, binding to a central metal atom or ion through coordinate covalent bonds. thermofisher.com The indole ring itself is an electron-rich aromatic system, capable of participating in π-π stacking and forming organometallic complexes. researchgate.net The nitrogen atom within the pyrrole (B145914) ring and the exocyclic amino group at the 6-position both have lone pairs of electrons, making them potential donor sites for metal coordination. researchgate.netthermofisher.com
The formation of coordination complexes can significantly alter the chemical and physical properties of both the 6-aminoindole ligand and the metal center. thermofisher.com The ability of diindolylamine products to act as ligands and form coordination complexes with the palladium catalyst has been suggested as a potential reason for catalyst poisoning and stalling of Buchwald-Hartwig amination reactions. acs.org
The interaction of indole derivatives with metal ions is a fundamental aspect of bioinorganic chemistry, as the indole-containing amino acid tryptophan is often found in the coordination sphere of metals in metalloenzymes. wordpress.com The study of synthetic analogues using small-molecule ligands like 6-aminoindole helps to model and understand these complex biological systems. wordpress.com The specific geometry and stability of the resulting metal complexes depend on factors such as the nature of the metal ion, the solvent, and the presence of other ligands. researchgate.net While detailed studies on the interaction of 6-aminoindole hydrochloride specifically with metal surfaces are not extensively documented in the provided context, the fundamental principles of coordination chemistry suggest that adsorption onto metal surfaces is likely to occur via the nitrogen lone pairs or the π-system of the indole ring.
Mechanistic Investigations of Reactions Involving 6 Aminoindole
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction pathways of indole (B1671886) derivatives at a molecular level.
DFT calculations have been effectively used to study the molecular geometry and properties of aminoindoles. For instance, studies on 5-aminoindole (B14826) have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometrical parameters that align well with experimental data researchgate.net. This validates the use of DFT for investigating the more complex aspects of reaction mechanisms.
A detailed computational kinetics study on tryptamine (B22526), a prominent aminoindole, has provided significant insights into its reactions with hydroxyl (HO•) and hydroperoxyl (HOO•) radicals uva.es. Using DFT and conventional transition state theory, researchers have mapped out the reaction channels, identifying the structures of intermediates and transition states for various mechanistic pathways uva.es. The study highlights that the antioxidant activity is primarily associated with the indole ring's nitrogen atom, suggesting this behavior is relevant across the broader class of aminoindoles uva.es. For the reaction with the highly reactive hydroxyl radical, calculations show that multiple reaction channels are active and proceed at nearly diffusion-controlled rates uva.es. The preferred site for a radical attack via the Radical Adduct Formation (RAF) mechanism was identified as the less sterically hindered carbon atom adjacent to the indole nitrogen uva.es.
When a chemical reaction can yield two or more different products, the principles of thermodynamic and kinetic control determine the composition of the final product mixture wikipedia.orgyoutube.com.
Kinetic Control : Under kinetic control, the major product is the one that is formed the fastest. This pathway has a lower activation energy wikipedia.orgyoutube.comlibretexts.org. These conditions are typically favored by lower temperatures and shorter reaction times, as the reactants have enough energy to overcome the lowest activation barrier but not the higher ones youtube.comreddit.com.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies, both experimental and computational, are essential for quantifying the rates of different reaction pathways and determining the dominant mechanisms. For aminoindoles, these studies have largely focused on reactions with free radicals.
A computational kinetics study on the aminoindole tryptamine provides detailed rate constants and branching ratios for its reaction with hydroxyl radicals in an aqueous solution uva.es.
| Total | 6.29 x 10¹⁰ | ~100 |
This table was generated based on data from a computational kinetics study on tryptamine. uva.es
The Radical Adduct Formation (RAF) mechanism involves the direct addition of a radical to the antioxidant molecule, forming a more stable radical adduct nih.gov. This pathway is significant for compounds with aromatic rings. For the aminoindole structure of tryptamine, the RAF mechanism is the most dominant pathway in its reaction with hydroxyl radicals, accounting for 55% of the products formed uva.es. The calculations indicated that the preferred site of attack is the carbon atom at position 3 of the indole ring, which is adjacent to the nitrogen atom uva.es. This specific channel has a branching ratio of 16% on its own uva.es. The formation of radical adducts is a key step in terminating harmful radical chain reactions nih.govresearchgate.net.
Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom is transferred from the antioxidant to a radical, thereby neutralizing the radical mdpi.comnih.govgrantome.com. The feasibility of this pathway is largely driven by the bond dissociation energy (BDE) of the H-donating bond mdpi.com. In the reaction of tryptamine with the hydroxyl radical, the HAT mechanism is the second most significant pathway, with a branching ratio of 31% uva.es.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 6-Aminoindole (B160974) hydrochloride |
| 5-aminoindole |
Proton-Coupled Electron Transfer (PCET) and Sequential Electron Proton Transfer (SEPT)
Proton-coupled electron transfer (PCET) is a fundamental chemical process that involves the concerted or stepwise transfer of both a proton and an electron. mit.edu These reactions are central to a wide range of biological and chemical systems, from enzyme catalysis to energy conversion. nih.govnih.gov PCET pathways can be broadly categorized into two main types: concerted PCET (CPET), where the electron and proton transfer in a single kinetic step, and stepwise pathways. The stepwise mechanisms occur either through initial electron transfer followed by proton transfer (ETPT) or initial proton transfer followed by electron transfer (PTET). nih.gov The term Sequential Electron Proton Transfer (SEPT) is often used to refer to the ETPT pathway.
While direct mechanistic studies on 6-aminoindole are not extensively detailed in the surveyed literature, research on the structurally analogous compound 5,6-dihydroxyindole (B162784) (DHI), a key building block of eumelanin, provides significant insight into potential reaction pathways. nih.gov Studies on the excited-state deactivation of DHI in aqueous solutions have revealed a mechanism of sequential proton-coupled electron transfer (SEPT). nih.govlu.se
Quantum-chemical calculations and spectroscopic data indicate that upon photoexcitation, DHI undergoes an initial electron transfer to form a solvated electron, followed by the transfer of a proton to the solvent. nih.gov This two-step process (ET followed by PT) is a clear example of a SEPT mechanism. The deactivation of the lowest excited state of DHI was found to be significantly faster in aqueous buffer compared to methanol, highlighting the role of the solvent in mediating the proton transfer step. nih.govlu.se This finding suggests that the amino group on the 6-aminoindole ring could similarly participate in SEPT pathways, particularly in protic solvents.
Table 1: Key Findings in the Excited-State Deactivation of 5,6-Dihydroxyindole (DHI)
| Parameter | Finding | Implication for Mechanism | Reference |
|---|---|---|---|
| Reaction Mechanism | Formation of a solvated electron followed by proton transfer to the solvent. | Indicates a Sequential Electron Proton Transfer (SEPT) pathway. | nih.gov |
| Deactivation Timescale | Occurs on the 100 ps timescale in aqueous buffer. | Demonstrates a rapid deactivation process. | nih.gov |
| Solvent Effect | Deactivation is 20 times faster in aqueous buffer than in methanol. | Highlights the crucial role of the protic solvent in accepting the proton. | nih.gov |
The tendency of indole derivatives, such as tryptophan, to undergo PCET reactions is well-documented, with pathways that can be either concerted or stepwise depending on the specific environment and reaction conditions. nih.govnih.gov The specific pathway is often dictated by the thermodynamics of the intermediates; concerted pathways can be favored as they avoid the formation of high-energy intermediates that may arise in a stepwise process. nih.gov
Stereochemical Outcomes and Control in Aminoindole Syntheses
The control of stereochemistry is a critical aspect in the synthesis of complex, biologically active molecules. For derivatives of 6-aminoindole that possess chiral centers, the ability to control the three-dimensional arrangement of atoms is paramount for determining their pharmacological properties. Asymmetric synthesis aims to produce a single stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with other isomers.
Despite the importance of this area, specific and detailed methodologies for the asymmetric synthesis of chiral 6-aminoindole derivatives, or the stereochemical outcomes of such reactions, are not extensively reported in the reviewed scientific literature. The development of stereocontrolled synthetic routes to functionalized heterocyclic compounds remains a significant challenge in organic chemistry. rsc.org General strategies for achieving stereocontrol in the synthesis of related nitrogen-containing heterocycles often rely on the use of chiral catalysts (organocatalysts or metal complexes), chiral auxiliaries, or substrate-controlled approaches. mdpi.comrsc.org The application of these principles would be essential for any future efforts to synthesize enantiomerically pure derivatives of 6-aminoindole.
Understanding Catalyst-Substrate Interactions and Turnover Mechanisms in Catalytic Reactions
The efficiency and selectivity of a catalytic reaction are governed by the precise interactions between the catalyst and the substrate. These interactions orient the substrate within the catalyst's active site, stabilize the transition state, and facilitate the chemical transformation, ultimately leading to a lower activation energy. nih.gov
While specific studies detailing catalyst-substrate interactions for reactions involving 6-aminoindole are limited, valuable models can be drawn from enzymatic systems that process substrates containing an indole moiety. A relevant example is the enzyme Tryptophan Indole-Lyase (TIL), which catalyzes the α,β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia (B1221849). nih.gov
Mechanistic studies of TIL reveal key interactions within its active site that are crucial for catalysis. The indole ring of the tryptophan substrate is specifically recognized and activated through non-covalent interactions with amino acid residues. nih.gov This provides a framework for understanding how the indole portion of 6-aminoindole might interact with a catalyst.
Key Interactions in the Tryptophan Indole-Lyase (TIL) Active Site:
Asp137: The side group of this aspartate residue interacts with the nitrogen of the indole moiety of the substrate. nih.gov
Function: This interaction helps to activate the indole group, making it a better leaving group during the elimination reaction. nih.gov
Lys270: The amino group of this lysine (B10760008) residue is responsible for abstracting the Cα proton from the substrate. nih.gov
These interactions demonstrate how a catalyst can utilize specific functional groups to bind the indole ring and promote a reaction. In synthetic catalysis involving 6-aminoindole, similar principles would apply. A catalyst designed to react with 6-aminoindole could feature hydrogen bond donors or acceptors to interact with the indole N-H or the C6-amino group, thereby orienting the molecule for a specific transformation. The catalytic turnover would depend on the efficient binding of the 6-aminoindole substrate, the chemical conversion to the product, and the subsequent release of the product to regenerate the active catalyst for the next cycle.
Table 2: Catalyst-Substrate Interactions in Tryptophan Indole-Lyase
| Catalytic Residue | Interacting Substrate Moiety | Role in Catalysis | Reference |
|---|---|---|---|
| Asp137 | Indole Nitrogen | Binds and activates the indole ring as a leaving group. | nih.gov |
| Lys270 | Substrate Cα-Proton | Acts as a base to abstract the proton, initiating the elimination. | nih.gov |
| Tyr74 | Indole C3-Position | Acts as a general acid to protonate the leaving indole group. | nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Aminoindole Compounds
Molecular Spectroscopy for Structural Elucidation and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The indole (B1671886) ring system possesses a chromophore that gives rise to characteristic absorption bands in the UV region. The spectrum of the parent indole molecule typically displays two main absorption bands originating from π → π* transitions. The presence of an amino group, an auxochrome, on the benzene ring of the indole nucleus in 6-aminoindole (B160974) is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of these bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
For 6-aminoindole in a neutral solution, these effects are pronounced. When protonated to form the hydrochloride salt, the lone pair of electrons on the amino group becomes involved in bonding with a proton, which can lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the free base, as the auxochromic effect is diminished. The UV-Vis spectrum is therefore sensitive to the pH of the solution.
| Compound | Solvent | λmax (nm) | Transition |
| Indole | Various | ~270-280 | π → π |
| Indole | Various | ~210-220 | π → π |
| 6-Aminoindole (predicted) | Neutral | >280 | π → π |
| 6-Aminoindole hydrochloride (predicted) | Acidic | ~275-285 | π → π |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the indole ring, the primary amino group, and the effects of its protonation.
Key expected vibrational frequencies for this compound include the N-H stretching vibration of the indole ring, typically observed around 3400 cm⁻¹. The primary amino group of 6-aminoindole would show two N-H stretching bands in the region of 3300-3500 cm⁻¹ in its free base form. As a hydrochloride salt, the -NH₂ group is converted to an -NH₃⁺ group, which gives rise to broad and strong absorption bands in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1500-1620 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Indole NH | ~3400 | Medium |
| N-H Stretch | -NH₃⁺ | 2800-3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3000-3100 | Medium |
| C=C Stretch | Aromatic Ring | 1500-1620 | Medium to Strong |
| N-H Bend | -NH₃⁺ | 1500-1600 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum will show distinct signals for the protons on the indole ring. The presence of the electron-donating amino group at the 6-position will influence the chemical shifts of the aromatic protons, generally causing an upfield shift (to lower ppm values) for the protons on the benzene portion of the ring compared to unsubstituted indole, especially for the ortho and para positions. However, protonation of the amino group to form the hydrochloride salt will have a deshielding effect, causing a downfield shift (to higher ppm values) of these protons.
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the benzene ring will be affected by the amino substituent and its protonation. The carbon atom directly attached to the amino group (C-6) will experience a significant downfield shift upon protonation.
Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Indole (in CDCl₃) | Predicted for 6-Aminoindole (Free Base) | Predicted for this compound |
|---|---|---|---|
| H-1 | ~8.1 | ~8.0 | ~8.2 |
| H-2 | ~7.1 | ~7.0 | ~7.2 |
| H-3 | ~6.5 | ~6.4 | ~6.6 |
| H-4 | ~7.6 | ~7.4 | ~7.7 |
| H-5 | ~7.1 | ~6.8 | ~7.3 |
Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Indole (in CDCl₃) | Predicted for 6-Aminoindole (Free Base) | Predicted for this compound |
|---|---|---|---|
| C-2 | ~124.2 | ~124.5 | ~125.0 |
| C-3 | ~102.2 | ~102.0 | ~102.5 |
| C-3a | ~128.1 | ~129.0 | ~128.5 |
| C-4 | ~120.8 | ~110.0 | ~115.0 |
| C-5 | ~121.9 | ~122.5 | ~120.0 |
| C-6 | ~119.8 | ~145.0 | ~135.0 |
| C-7 | ~111.1 | ~105.0 | ~110.0 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the analysis would typically be performed on the free base, 6-aminoindole, which has a molecular weight of 132.16 g/mol . The molecular ion peak ([M]⁺) would therefore be observed at m/z = 132.
The fragmentation of indole derivatives under electron ionization (EI) often involves the loss of small, stable molecules. A characteristic fragmentation pathway for the indole ring is the loss of hydrogen cyanide (HCN), resulting in a significant fragment ion. For 6-aminoindole, this would lead to a fragment at m/z = 105. Other fragmentations may also occur, providing further structural information.
| m/z | Proposed Fragment | Formula |
| 132 | Molecular Ion ([M]⁺) | [C₈H₈N₂]⁺ |
| 105 | [M - HCN]⁺ | [C₇H₇N]⁺ |
| 78 | Further Fragmentation | [C₆H₆]⁺ |
Advanced Vibrational Spectroscopy Techniques
Beyond standard IR spectroscopy, advanced vibrational techniques can provide more detailed structural and environmental information about 6-aminoindole compounds.
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. nih.gov A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for the analysis of samples in aqueous solutions. The Raman spectrum of this compound would be characterized by specific bands corresponding to the vibrations of the indole ring and the substituted amino group.
The Raman spectra of indole and its derivatives have been studied extensively. nih.gov The presence of the amino group at the 6-position is expected to influence the intensity and position of several Raman bands of the indole nucleus. For instance, the indole ring breathing modes, which are typically strong in the Raman spectrum, would be sensitive to substitution. A study on 5-aminoindole (B14826) provides insight into the expected spectral features, where shifts in the frequencies of the fundamental modes due to the amino group were observed. A similar influence would be anticipated for 6-aminoindole. The protonation of the amino group in the hydrochloride salt would further alter the Raman spectrum, particularly affecting the vibrational modes associated with the benzene portion of the indole ring.
| Vibrational Mode | Indole (cm⁻¹) | Predicted for 6-Aminoindole (cm⁻¹) | Intensity |
| Indole Ring Breathing | ~750-900 | Shifted and/or intensified | Strong |
| Benzene Ring Breathing | ~1000 | Shifted | Medium |
| C=C Stretching | ~1550-1620 | Shifted and/or intensified | Strong |
| N-H Stretch (Indole) | ~3400 | ~3400 | Medium |
Surface-Enhanced Raman Spectroscopy (SERS) for High Sensitivity
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that significantly enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. This enhancement allows for the detection of analytes at very low concentrations, providing a detailed vibrational fingerprint of the molecule. For aromatic amines like 6-Aminoindole, the SERS effect is typically achieved using gold or silver nanoparticles as the substrate.
The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electromagnetic field by surface plasmon resonance of the metallic nanostructures, and a chemical mechanism, involving charge-transfer complexes between the analyte and the metal surface. arxiv.org The amino group (-NH₂) and the indole ring of 6-Aminoindole are expected to interact strongly with the metal surface, leading to significant signal enhancement. acs.org
Detailed research findings on analogous compounds, such as indole and aniline, provide insight into the expected SERS spectrum of 6-Aminoindole. The vibrational modes most sensitive to the surface interaction include the NH₂ wagging and scissoring modes, as well as the indole ring breathing modes. scirp.orgresearchgate.net The interaction of the nitrogen lone-pair electrons with the metal surface can cause notable frequency shifts and intensity changes in these specific bands, offering information on the molecule's orientation and binding mechanism on the SERS substrate. researchgate.net
Below is a table of prominent Raman bands observed for indole, which are relevant for the interpretation of the SERS spectrum of 6-Aminoindole.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| 760 | Indole ring in-phase breathing |
| 878 | N-H bending in the indole ring |
| 1010 | Indole ring out-of-phase breathing |
| 1335 | N-H deformation in the pyrrole (B145914) ring |
| 1415 | C-C stretching |
| 1443 | C-H bending |
| Data based on studies of Indole. researchgate.netacs.orgnih.govnih.gov |
Tip-Enhanced Spectroscopy (TES) for Nanoscale Resolution
Tip-Enhanced Spectroscopy (TES), particularly in the form of Tip-Enhanced Raman Spectroscopy (TERS), is a high-resolution analytical technique that combines the chemical specificity of Raman spectroscopy with the nanoscale imaging capabilities of scanning probe microscopy (SPM), such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM). nih.govwikipedia.org
In TERS, a sharp metallic or metal-coated tip is brought into close proximity to the sample surface and illuminated with a focused laser beam. horiba.com The tip acts as an optical antenna, creating a highly localized and enhanced electromagnetic field at its apex. osaka-u.ac.jp This "nanolight-source" excites Raman scattering from a very small volume of the sample directly beneath the tip, allowing for chemical analysis with a spatial resolution that overcomes the diffraction limit of light, often reaching the nanometer scale. acs.org
For the analysis of 6-Aminoindole compounds, TERS can provide chemical maps of a surface with nanoscale detail. This is particularly useful for studying the distribution of the compound on a surface, identifying aggregation patterns, or investigating its interaction with other molecules at a sub-micrometer level. TERS overcomes some limitations of standard SERS by providing high spatial resolution and reducing the need for specifically roughened surfaces, as the enhancement is confined to the tip's apex. nih.gov The technique allows for the correlation of topographic information from the SPM with chemical information from the Raman spectra, providing a comprehensive understanding of the sample's surface characteristics. wikipedia.org
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques are instrumental in determining the electronic structure and elemental composition of materials.
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a compound. wikipedia.org The technique involves tuning X-ray energy through an absorption edge of a core electron (e.g., K-edge for 1s electrons, L-edge for 2s/2p electrons) and measuring the absorption coefficient. nih.gov
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): Also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), this region provides information about the oxidation state and coordination geometry of the absorbing atom. nih.gov For the nitrogen atom in 6-Aminoindole, the N K-edge XANES spectrum would be sensitive to its chemical environment, including the effects of protonation in the hydrochloride salt.
Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom.
For nitrogen-containing heterocyclic molecules like 6-Aminoindole, XAS can be used to study the electronic transitions from core levels to unoccupied molecular orbitals. nih.gov Theoretical calculations can complement experimental XAS data to provide a detailed assignment of spectral features and understand interactions such as π-stacking in molecular assemblies. rsc.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nm of a material's surface. wikipedia.orgkratos.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical state. eag.com
For this compound, XPS can be used to:
Confirm the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl).
Determine the chemical states of the nitrogen atoms. The N 1s spectrum is expected to show distinct peaks corresponding to the amino group (-NH₂) and the indole ring nitrogen (-NH-). In the hydrochloride form, the protonated amine (-NH₃⁺) would exhibit a shift to a higher binding energy compared to the free amine.
Analyze the C 1s spectrum to distinguish between carbons in different chemical environments (e.g., C-C, C-H, C-N).
The table below presents expected binding energies for the core levels in a molecule like 6-Aminoindole, based on data from similar nitrogen-containing compounds.
| Element | Core Level | Expected Binding Energy (eV) | Chemical Group Assignment |
| N | 1s | ~399.0 - 400.5 | Pyrrolic-type Nitrogen (-NH-) / Pyridinic-type Nitrogen |
| N | 1s | ~401.0 - 402.0 | Protonated Amine (-NH₃⁺) |
| C | 1s | ~284.5 - 285.5 | C-C and C-H in the aromatic rings |
| C | 1s | ~285.8 - 286.8 | C-N bonds |
| Cl | 2p | ~198.0 - 200.0 | Chloride ion (Cl⁻) |
| Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. frontiersin.orgresearchgate.net |
Chromatographic Separation Methods for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for isolating it from starting materials, byproducts, and isomers (e.g., 4-, 5-, and 7-aminoindole). nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar aromatic compounds.
A typical RP-HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The acidic nature of the hydrochloride salt makes it highly soluble in aqueous mobile phases. Gradient elution is often used to ensure good separation of components with different polarities. Detection is typically performed using a UV detector, capitalizing on the strong UV absorbance of the indole chromophore.
For the separation of potential chiral impurities or if the compound is derivatized to create a stereocenter, chiral chromatography may be employed. mdpi.comankara.edu.tr This can involve using a chiral stationary phase (CSP) or a chiral mobile phase additive.
The table below outlines a hypothetical set of parameters for an RP-HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) in a pure organic compound. researchgate.net The most common method is combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the empirical formula of the compound. ucalgary.ca
For this compound (C₈H₉ClN₂), elemental analysis provides a crucial check of its purity and confirms its elemental composition. The experimentally determined percentages of C, H, and N must match the theoretical values calculated from the molecular formula, typically within a narrow margin of ±0.4%, to be considered analytically pure. nih.gov
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 96.088 | 57.67% |
| Hydrogen | H | 1.008 | 9.072 | 5.45% |
| Chlorine | Cl | 35.453 | 35.453 | 21.28% |
| Nitrogen | N | 14.007 | 28.014 | 16.82% |
| Total | 166.627 | 100.00% |
Computational Chemistry and Theoretical Approaches in 6 Aminoindole Research
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Aminoindole (B160974). These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular attributes.
Density Functional Theory (DFT) has become a primary method for studying the ground state properties of indole (B1671886) derivatives due to its favorable balance of computational cost and accuracy. chemrxiv.orgchemrxiv.org This approach is used to optimize the molecular geometry of 6-Aminoindole, predicting bond lengths, bond angles, and dihedral angles. The optimized geometrical parameters calculated by DFT methods often show good agreement with experimental values obtained from techniques like X-ray crystallography. researchgate.net
Beyond structural parameters, DFT calculations can predict various thermodynamic properties, including zero-point vibrational energy, enthalpy, and Gibbs free energy at different temperatures. sciforum.netresearchgate.net Vibrational frequency analysis is another critical output, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. chemrxiv.org A basis set is a set of mathematical functions used to construct the molecular orbitals. williamkennerly.com For indole derivatives, Pople-style basis sets, such as 6-311++G(d,p), are commonly employed as they provide a robust description of electron distribution, including polarization and diffuse functions necessary for molecules with heteroatoms and potential hydrogen bonding. researchgate.netresearchgate.net
The exchange-correlation functional approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has demonstrated reliability for a wide range of organic molecules, including indole systems. chemrxiv.orgresearchgate.net It generally provides accurate geometries and vibrational frequencies. researchgate.net
However, for specific properties, such as charge-transfer excitations or long-range interactions, other functionals may be more suitable. researchgate.net The CAM-B3LYP (Coulomb-Attenuating Method-B3LYP) functional, for instance, is designed to provide a more accurate description of long-range interactions and is often used for calculating excited state properties and non-covalent interactions. researchgate.netkarazin.ua The selection of the functional and basis set is a crucial step and is often validated by comparing calculated results with available experimental data. chemrxiv.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (indole ring) | 3510 | 3490 |
| N-H sym. stretch (amino group) | 3425 | 3405 |
| N-H asym. stretch (amino group) | 3350 | 3330 |
| C=C stretch (benzene ring) | 1620 | 1615 |
| N-H bend (amino group) | 1590 | 1585 |
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and is instrumental in predicting the chemical behavior of 6-Aminoindole.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com
For 6-Aminoindole, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (E_HOMO) | -5.25 |
| LUMO Energy (E_LUMO) | -0.15 |
| HOMO-LUMO Gap (E_gap) | 5.10 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. readthedocs.io It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are favorable for nucleophilic attack. researchgate.net
In the MEP map of 6-Aminoindole, the most negative potential (red) would be concentrated around the nitrogen atom of the amino group and the nitrogen atom within the pyrrole ring, due to the presence of lone pairs of electrons. These regions represent the primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group and the indole N-H group would exhibit the most positive potential (blue), indicating their susceptibility to interaction with nucleophiles or hydrogen bond acceptors. proteopedia.org
Theoretical Modeling of Intermolecular Interactions
The biological activity and physicochemical properties of 6-Aminoindole are heavily influenced by its interactions with other molecules, such as water, proteins, or other drug molecules. Theoretical modeling can elucidate the nature and strength of these intermolecular forces. nih.gov
Due to the presence of both hydrogen bond donor (N-H groups) and acceptor (amino nitrogen) sites, hydrogen bonding is a dominant intermolecular interaction for 6-Aminoindole. Computational methods can be used to model the formation of dimers or larger clusters of 6-Aminoindole molecules or its interaction with solvent molecules. nih.gov
Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. nih.gov Such analyses provide a quantitative understanding of what drives the intermolecular association, revealing, for instance, that dispersion forces can be significant factors in the stability of molecular complexes. nih.gov These theoretical models are crucial for understanding processes like crystal packing, solvation, and ligand-receptor binding. researchgate.net
Hydrogen Bonding Characteristics and Dynamics
Hydrogen bonding plays a pivotal role in the structure and function of indole-containing molecules. In 6-aminoindole, both the amino group (-NH2) and the indole N-H group can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors. Computational studies allow for a detailed analysis of these interactions.
Theoretical models, such as those based on Atoms in Molecules (AIM) quantum theory, can identify and characterize hydrogen bonds. These studies reveal that interactions involving five-membered rings and a nitrogen atom as an electron donor may exhibit properties of very weak hydrogen bonds sapub.org. The dynamics of these hydrogen bonds are critical, particularly in biological contexts. For instance, in peptides like gramicidin, the hydrogen bonding ability of tryptophan's indole N-H group is crucial for maintaining the channel's conformation and function nih.gov. Modification of this group, such as through methylation, leads to a loss of this hydrogen bonding capability, which can be studied computationally to understand its impact on molecular organization and dynamics nih.gov.
Computational tools like MDAnalysis can be used to calculate and analyze hydrogen bonds in molecular dynamics simulations based on geometric criteria, such as donor-acceptor distance and the donor-hydrogen-acceptor angle mdanalysis.org. This allows for a quantitative understanding of the hydrogen bonding network around the 6-aminoindole moiety.
Charge and Proton Transfer Processes
Computational analysis is instrumental in elucidating the mechanisms of charge and proton transfer involving 6-aminoindole. Studies have explored the formation of charge and proton transfer (PT CT) hydrogen-bonded complexes between 6-aminoindole as an electron donor and various π-acceptors like Chloranilic acid and Picric acid researchgate.netresearchgate.netconsensus.app.
These investigations often employ electronic absorption spectroscopy in different solvents to characterize the complexes, with computational methods providing deeper insights. Density Functional Theory (DFT) calculations are used to analyze the molecular structure of these complexes, including bond lengths, bond angles, and Mulliken atomic charges researchgate.net. Such calculations help confirm the nature of the charge and proton transfer within the complex researchgate.net. The computational analysis can also determine the amount of electron charge transferred from the donor (6-aminoindole) to the acceptor molecule researchgate.net.
Theoretical models also differentiate between various mechanisms of proton transfer, such as the diffusion of a localized charge versus delocalized soliton transitions where multiple protons are coherently shifted along a chain of hydrogen bonds nih.gov. The management of protons coupled to electron transfer provides a way to control the timing of chemical reactions through changes in protein structure and fluctuations nih.gov.
| Parameter | Computational Method | Significance | Reference |
|---|---|---|---|
| Association Constant (KCT) | Modified Benesi-Hildebrand Principle | Indicates the stability of the charge transfer complex. | researchgate.net |
| Molar Absorptivity (εCT) | Modified Benesi-Hildebrand Principle | Relates to the probability of electronic transition. | researchgate.net |
| Bond Lengths & Angles | DFT (B3LYP, CAM-B3LYP) | Confirms the geometric structure of the complex. | researchgate.net |
| Mulliken Atomic Charges | DFT | Quantifies the charge distribution on atoms. | researchgate.net |
| Amount of Electron Transfer | DFT | Measures the degree of charge transfer from donor to acceptor. | researchgate.net |
Computational Kinetics and Thermodynamics of Aminoindole Reactions
Computational methods provide a powerful framework for understanding the kinetics and thermodynamics of reactions involving aminoindoles. These approaches allow for the prediction of reaction rates, mechanisms, and equilibrium conditions, which are essential for designing and optimizing chemical processes .
The interplay between kinetics and thermodynamics is often crucial. For some reactions, computational models based on the integration of kinetic differential equations associated with multiple equilibrium reactions are necessary to rationalize the chemical and stereochemical outcomes rsc.org.
Thermodynamic principles, particularly the Gibbs energy of reaction, determine the spontaneity of a reaction aps.org. Computational thermodynamics, through methods like CALPHAD (Calculation of Phase Diagrams), couples phase diagrams with thermochemistry to model the thermodynamic properties of materials researchgate.net. For chemical reactions, the laws of thermodynamics and concepts like entropy and free energy are fundamental aps.org. Computational tools can predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for various species over a range of temperatures aps.org.
| Concept | Relevance in Computational Chemistry | Reference |
|---|---|---|
| Gibbs Free Energy | Predicts the spontaneity and equilibrium position of a reaction. | aps.org |
| Reaction Kinetics | Explores reaction rates and mechanisms. | |
| Transition State Analysis | Used to calculate activation energies and reaction rates. Becomes unsuitable for reactions with significant reversibility. | rsc.org |
| Kinetic Differential Equations | Models complex reaction networks with multiple equilibria. | rsc.org |
| Nonequilibrium Thermodynamics | Provides a framework for analyzing systems not at thermodynamic equilibrium, crucial for understanding reaction dynamics. |
Development of Computational Methodologies Specific to Indole Systems
The unique electronic and structural properties of the indole scaffold have prompted the development of specific computational methodologies to study these systems. In silico approaches, which include quantum mechanical modeling, molecular docking, and molecular dynamics simulations, are central to designing and understanding indole derivatives for various applications, particularly in drug discovery espublisher.comnih.gov.
Density Functional Theory (DFT) is a widely used method for investigating indole systems. For instance, geometry optimization of indole and its derivatives can be performed using DFT with various functionals and basis sets to predict their structures accurately nih.gov. These optimized geometries are then used for further calculations of electronic spectra and other properties nih.gov.
The development of green and efficient synthetic methods for indole derivatives also benefits from computational insights. While experimental approaches like microwave-assisted synthesis, solvent-free reactions, and the use of nanocatalysts are prominent, computational studies can help in understanding the underlying reaction mechanisms and in designing better catalysts and reaction conditions researchgate.net. The versatility of the indole scaffold in pharmaceuticals necessitates continuous development and refinement of computational tools to explore structure-activity relationships and optimize drug-like properties nih.gov.
Advanced Applications in Organic Synthesis and Functional Materials Research
Building Blocks for Complex Indole-Based Molecular Scaffolds
The indole (B1671886) nucleus is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. 6-Aminoindole (B160974) hydrochloride provides a strategic entry point for the elaboration of this privileged scaffold, enabling the synthesis of a wide range of complex indole-based molecules.
Synthesis of N- and O-Linked Indole Triazines for Structural Diversity
6-Aminoindole is a key reactant in the synthesis of N- and O-linked indole triazines. These compounds are of interest for their potential biological activities, including the inhibition of protein aggregation in neurodegenerative diseases. The synthesis involves the reaction of 6-aminoindole with 2,4-dichloro-1,3,5-triazine (B113473). The reaction conditions can be tuned to favor the formation of either monosubstituted or disubstituted triazine derivatives.
For the synthesis of monosubstituted N-linked indole triazines, one equivalent of 6-aminoindole is reacted with 2,4-dichloro-1,3,5-triazine in the presence of a base such as diisopropylethylamine (DIPEA) or sodium bicarbonate at low temperatures (0 °C) for 12 hours. nih.gov Interestingly, attempts to synthesize the disubstituted product with 6-aminoindole were unsuccessful under the same conditions, highlighting a unique reactivity for this specific isomer. nih.govacs.org
| Reactants | Base | Temperature | Product | Reference |
| 6-aminoindole (1 equiv), 2,4-dichloro-1,3,5-triazine | DIPEA or NaHCO₃ | 0 °C | Monosubstituted N-linked indole triazine | nih.gov |
This table summarizes the conditions for the synthesis of monosubstituted N-linked indole triazines from 6-aminoindole.
Studies have shown that N-substituted aminoindoles are more effective inhibitors of α-synuclein fibril formation compared to their O-substituted hydroxyindole counterparts. nih.gov
Preparation of Diindolylamines for Novel Architectures
Diindolylamines, where two indole moieties are connected through an amine linker, are valuable structures in drug discovery and organic electronics. nih.govresearchgate.net The synthesis of these molecules can be achieved via a palladium-catalyzed cross-coupling reaction between an aminoindole and a bromoindole. Specifically, 6-aminoindole can be coupled with 6-bromoindole (B116670) to furnish di(1H-indol-6-yl)amine.
Efficient coupling conditions have been identified using a combination of a palladium catalyst (Pd(OAc)₂), a phosphine (B1218219) ligand (such as BrettPhos), a base (K₂CO₃), and a solvent (tBuOH). nih.govresearchgate.netacs.orgacs.org The reaction is typically carried out under an inert atmosphere at elevated temperatures. nih.gov
| Reactants | Catalyst/Ligand | Base | Solvent | Product |
| 6-aminoindole, 6-bromoindole | Pd(OAc)₂ / BrettPhos | K₂CO₃ | tBuOH | Di(1H-indol-6-yl)amine |
This table outlines the palladium-catalyzed cross-coupling reaction for the synthesis of di(1H-indol-6-yl)amine.
Researchers have noted that the resulting diindolylamines can be unstable under ambient conditions, likely due to oxidative oligomerization. nih.govresearchgate.netacs.org To address this instability, strategies such as blocking the reactive 3-position of the bromoindole coupling partner have been explored. nih.govresearchgate.net
Synthesis of Alpha-Carboline Derivatives
α-Carbolines (pyrido[2,3-b]indoles) are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. nih.govnih.gov While direct synthesis from 6-aminoindole is not extensively detailed in the provided context, the amino group on the indole ring serves as a key functional handle for the construction of the fused pyridine (B92270) ring necessary for the α-carboline scaffold. Various synthetic strategies for α-carbolines involve the annulation of a pyridine ring onto an existing indole core. nih.gov Metal-free cycloaddition reactions have also been developed for the synthesis of amino-substituted α-carbolines. acs.org
Precursors for Specialized Indole Alkaloids and Natural Product Analogs
The indole alkaloid family is a vast and structurally diverse group of natural products with significant biological activities. nih.govmdpi.com 6-Aminoindole hydrochloride is a valuable starting material for the synthesis of analogs of these natural products. The amino group can be functionalized or used as a directing group to introduce substituents at specific positions on the indole ring, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. The development of synthetic routes to access functionalized indoles is crucial for advancing the field of natural product synthesis. rsc.org
Strategic Design and Synthesis of Organic Charge Transfer Complexes
Organic charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. These complexes exhibit unique electronic and optical properties, making them relevant in materials science. 6-Aminoindole can act as an electron donor in the formation of such complexes.
A study has explored the interaction between 6-aminoindole (donor) and chloranilic acid (π-acceptor) to form a new charge and proton transfer hydrogen-bonded complex. researchgate.net The formation of this 1:1 complex was studied in various solvents using electronic absorption spectroscopy. researchgate.net Similarly, the interaction between 6-aminoindole and picric acid has also been investigated, revealing high affinity towards DNA and potential anticancer properties. researchgate.net The formation of these complexes is often facilitated by hydrogen bonds, π-π interactions, and electrostatic interactions. researchgate.net
Development of Novel Synthetic Routes for Highly Functionalized Indoles
The development of efficient and versatile synthetic methods for the preparation of functionalized indoles is a central theme in organic chemistry. researchgate.netthieme-connect.com this compound provides a platform for exploring and developing such novel routes.
Palladium-catalyzed reactions are powerful tools for the construction of indole skeletons and their derivatives. researchgate.net For instance, the palladium-catalyzed cross-coupling of aminoindoles and bromoindoles, as discussed in the synthesis of diindolylamines, represents a modern approach to forming C-N bonds and constructing complex indole-containing molecules. nih.govacs.org The choice of ligand, base, and solvent can significantly impact the outcome of these reactions. researchgate.net Furthermore, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful strategies for the regioselective synthesis of functionalized indoles. thieme-connect.com These methods offer atom-economical and efficient pathways to a wide range of indole derivatives.
Integration into Advanced Functional Materials (e.g., for Optoelectronic Applications)
While direct integration of this compound into advanced functional materials is not extensively documented, its significance lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems that exhibit desirable optoelectronic properties. The indole scaffold, in general, is a key component in various organic electronic materials due to its electron-rich nature and potential for chemical modification.
Derivatives of indole and its isomers, such as carbazoles and phenothiazines, are widely used in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). nih.gov These materials facilitate the efficient movement of positive charge carriers (holes) within the solar cell, a critical factor for achieving high power conversion efficiencies. The synthesis of these complex HTMs often involves multi-step processes where an amino-functionalized indole could serve as a key intermediate for introducing nitrogen-containing moieties and extending the conjugated system.
Furthermore, polymers incorporating indole derivatives, such as poly(indole-6-carboxylic acid-co-2,2′-bithiophene), have been investigated for their applications in high-contrast electrochromic devices. mdpi.com In the field of organic light-emitting diodes (OLEDs), various carbazole derivatives, which can be synthesized from indole precursors, are utilized as host materials or emitters. nih.gov The amino group on the 6-position of the indole ring provides a reactive site for polymerization or for linking to other functional groups to tune the electronic and optical properties of the resulting materials. researchgate.net
Although specific research detailing the direct use of this compound in these applications is limited, its foundational role as a precursor highlights its importance in the broader field of functional organic materials.
Chemical Probes and Tools for Advanced Biological Research
The 6-Aminoindole scaffold is a valuable platform for the design and synthesis of chemical probes and tools for advanced biological research. Its inherent fluorescence and the reactivity of the amino group allow for its incorporation into larger molecular structures designed to interact with and report on specific biological environments and analytes.
Indole derivatives are frequently employed as fluorophores in the development of sensors for pH and metal ions. The photophysical properties of these molecules can be sensitive to their local environment, leading to changes in fluorescence upon protonation or coordination with metal ions. This principle has been utilized to create probes that can detect subtle changes in biological systems.
For instance, novel indole-based receptors have been synthesized and characterized for their ability to selectively detect various metal ions. One such receptor, (Z)-3-((((1H-indol-4-yl)methyl)imino)methyl)benzene-1,2-diol, has demonstrated high selectivity for Zn²⁺, Cu²⁺, and Al³⁺ ions. The interaction with these ions leads to distinct changes in the probe's absorption and fluorescence spectra, allowing for their detection at micromolar concentrations. nih.gov The binding of Zn²⁺ ions, for example, results in a significant enhancement of fluorescence emission. nih.gov
Furthermore, the design of donor-π-acceptor (D-π-A) architectures incorporating the indole moiety has led to the development of fluorescent probes with positive solvatochromism and sensitivity to pH. These probes can exhibit dramatic color and fluorescence responses to changes in acidity due to the protonation of nitrogen atoms within the indole structure. mdpi.com Such pH-sensitive probes are valuable tools for imaging intracellular pH in living cells. mdpi.com
The biocompatibility and membrane permeability of certain indole-based probes make them particularly useful for live-cell imaging, enabling the visualization and tracking of specific analytes within their native biological context. nih.gov
Below is a data table summarizing the characteristics of representative indole-based chemical probes.
| Probe Name/Structure | Target Analyte(s) | Sensing Mechanism | Key Findings | Application |
|---|---|---|---|---|
| (Z)-3-((((1H-indol-4-yl)methyl)imino)methyl)benzene-1,2-diol | Zn²⁺, Cu²⁺, Al³⁺ | Complexation-induced changes in absorption and fluorescence spectra. | Fluorescence enhancement upon binding Zn²⁺. Bathochromic shifts in absorption for Cu²⁺ and Al³⁺. Detection limits in the micromolar range. nih.gov | Selective detection of metal ions, potential for bioimaging. nih.gov |
| Indole derivatives with D-π-A architecture | pH | Protonation of nitrogen atoms leading to changes in color and fluorescence. | Exhibit positive solvatochromism and dramatic responses to pH changes. mdpi.com | Colorimetric pH sensors, fluorescent paper-based sensors, and logic gates. mdpi.com |
Q & A
Q. Critical Parameters :
- Avoid over-acidification to prevent decomposition.
- Use inert gas during hydrogenation to minimize oxidation.
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Validation : Cross-validate with NMR (¹H/¹³C) and elemental analysis (C, H, N, Cl ±0.3%).
Advanced: How does this compound inhibit α-synuclein aggregation, and how can experimental discrepancies be resolved?
Methodological Answer:
- Mechanism : Binds to E61/E83 residues via electrostatic interactions, disrupting nucleation. Confirmed by Thioflavin-T (ThT) assays and AFM imaging .
- Contradictions : Some studies report IC₅₀=50 µM, others 100 µM. Resolve via:
- Standardized Aggregation Conditions : 25 µM α-synuclein, 37°C, pH 7.4, 150 rpm shaking.
- Controls : Include dopamine (positive control) and buffer-only (negative).
- Data Normalization : Express inhibition as % reduction in ThT fluorescence vs. controls .
Computational Validation : Molecular docking (AutoDock Vina) predicts binding energy ≤−7.2 kcal/mol .
Advanced: How to design a charge-transfer complex study for this compound?
Methodological Answer:
- Partner Selection : Use chloranilic acid (donor-acceptor system) in 1:1 molar ratio.
- Spectrophotometric Analysis :
- UV-Vis : Scan 200–800 nm in methanol. Look for λₘₐₓ shifts (e.g., 475 nm for complex vs. 350 nm for free indole) .
- Benesi-Hildebrand Plot : Calculate association constant (K=1.5×10⁴ M⁻¹) .
- Computational Support : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Analyze HOMO-LUMO gaps and Mulliken charges .
Advanced: What safety protocols are critical for handling this compound in vitro?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, safety goggles.
- Decontamination : 10% NaOH for spills; autoclave waste (121°C, 15 psi, 30 min).
- Emergency :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Wash with soap/water for 15 minutes.
Training : Document SOP compliance and SDS review (e.g., Cayman Chemical guidelines) .
Advanced: How to resolve contradictory data in solubility studies of this compound?
Methodological Answer:
Reported solubility varies (e.g., 12 mg/mL in water vs. 8 mg/mL). Standardize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
